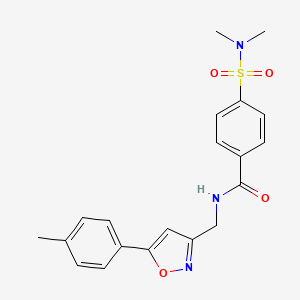

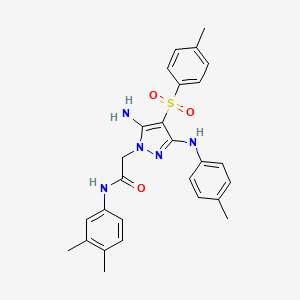

![molecular formula C22H29N5O B2519408 2-乙基-5-甲基-N-(3-吗啉-4-基丙基)-3-苯基吡唑并[1,5-a]嘧啶-7-胺 CAS No. 900278-15-1](/img/structure/B2519408.png)

2-乙基-5-甲基-N-(3-吗啉-4-基丙基)-3-苯基吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential pharmacological properties. The pyrazolo[1,5-a]pyrimidine scaffold is a core structure that has been modified in various ways to explore its biological activity, particularly as it relates to anti-inflammatory, analgesic, and receptor antagonist properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the introduction of various substituents to the core structure to enhance activity and selectivity. For instance, the introduction of a basic amine and the optimization of spacer lengths between the amino and pyrazole groups have been crucial for the activity of σ(1) receptor antagonists . Similarly, modifications at different positions of the pyrazolo[1,5-a]pyrimidine ring have been explored to achieve nonsteroidal anti-inflammatory drugs with reduced ulcerogenic activity .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis, as well as single-crystal X-ray diffraction . Theoretical calculations, such as DFT/B3LYP optimizations, have been employed to understand the electronic properties, including HOMO-LUMO analysis and molecular electrostatic potential, which can provide insights into the reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the substituents attached to the core structure. For example, the introduction of lipophilic groups and acyl moieties has been shown to significantly affect the binding affinity to human A3 adenosine receptors . Additionally, the reaction of related compounds with hydrazines has led to the formation of modified pyrimidines, demonstrating the versatility of the core structure in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, stability, and safety profiles, are critical for their development as pharmacological agents. Compounds with good physicochemical properties, safety, and ADME (absorption, distribution, metabolism, and excretion) profiles have been selected as clinical candidates for further development . The introduction of specific substituents can also enhance the therapeutic index and reduce side effects, such as ulcerogenic activity .

科学研究应用

合成和潜在应用

化学合成和结构分析

类似于2-乙基-5-甲基-N-(3-吗啉-4-基丙基)-3-苯基吡唑并[1,5-a]嘧啶-7-胺的化合物,乙酸-5-甲基-7-(4-吗啉基苯基)-4,7-二氢噻唑并[1,5-a]嘧啶-6-羧酸乙酯,通过Biginelli反应合成。该过程涉及4-吗啉基苯甲醛、乙酰乙酸乙酯和5-氨基噻唑并的反应,展示了化学的多样性和在制药和化学研究中的潜在应用(Hery Suwito et al., 2018)。

药理学兴趣

具有类似骨架结构的化合物,特别是涉及吡唑并[1,5-a]嘧啶基元的化合物,已被探索其潜在的药理学性质。例如,这种化学类别的衍生物已被研究用于抗高血压、抗微生物和抗癌活性,表明可能的广泛治疗应用范围。吡唑并[1,5-a]嘧啶核心上的各种取代基,包括吗啉基团,在调节这些化合物对不同生物靶点的活性和特异性方面起着关键作用(S. M. Bayomi et al., 1999),(H. Bektaş等,2007)。

生物评估和活性分析

抗癌和抗微生物潜力

2-乙基-5-甲基-N-(3-吗啉-4-基丙基)-3-苯基吡唑并[1,5-a]嘧啶-7-胺的结构框架及相关化合物,一直是新型抗癌和抗微生物药物开发的研究对象。对类似分子的研究突显了它们在抑制各种癌细胞系和细菌菌株生长方面的潜力,强调了吡唑并[1,5-a]嘧啶骨架在药物化学研究中的重要性(A. Rahmouni et al., 2016)。

磷酸二酯酶抑制

此外,这一化学类别内的衍生物已被探索其抑制磷酸二酯酶的能力,这是治疗与神经退行性和神经精神疾病相关的认知障碍的关键靶点。通过结构修饰,这些抑制剂的特异性和效力可以被精细调节,展示了2-乙基-5-甲基-N-(3-吗啉-4-基丙基)-3-苯基吡唑并[1,5-a]嘧啶-7-胺衍生物在应对各种中枢神经系统疾病中的潜力(Peng Li et al., 2016)。

属性

IUPAC Name |

2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O/c1-3-19-21(18-8-5-4-6-9-18)22-24-17(2)16-20(27(22)25-19)23-10-7-11-26-12-14-28-15-13-26/h4-6,8-9,16,23H,3,7,10-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKNSXGYSCCLRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-5-methyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-Dimethyl-2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2519325.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2519327.png)

![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2519332.png)

![N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2519335.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea](/img/structure/B2519340.png)

![2-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519341.png)

![4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid](/img/structure/B2519343.png)